Immethridine dihydrobromide Immethridine dihydrobromide Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats.
Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Brand Name: Vulcanchem
CAS No.: 699020-93-4
VCID: VC0004485
InChI: InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
SMILES: C1=CN=CC=C1CC2=CN=CN2.Br.Br
Molecular Formula: C9H11Br2N3
Molecular Weight: 321.01 g/mol

Immethridine dihydrobromide

CAS No.: 699020-93-4

Cat. No.: VC0004485

Molecular Formula: C9H11Br2N3

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

Immethridine dihydrobromide - 699020-93-4

CAS No. 699020-93-4
Molecular Formula C9H11Br2N3
Molecular Weight 321.01 g/mol
IUPAC Name 4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide
Standard InChI InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
Standard InChI Key CYNKWHIKNDIVDR-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CC2=CN=CN2.Br.Br
Canonical SMILES C1=CN=CC=C1CC2=CN=CN2.Br.Br

Chemical and Structural Characteristics

Immethridine dihydrobromide (chemical name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide) is a small-molecule compound with the molecular formula C9H11Br2N3 and a molecular weight of 370.02 g/mol . The compound features a pyridine backbone substituted with an imidazole methyl group, with two hydrobromic acid molecules providing counterions for stabilization (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H11Br2N3
Molecular Weight370.02 g/mol
Purity≥99% (HPLC)
SolubilitySoluble in aqueous buffers
CAS Registry Number699020-93-4

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the imidazole ring, which facilitates optimal interaction with the H3R binding pocket . The dihydrobromide salt enhances aqueous solubility, making it suitable for in vivo administration.

Immethridine dihydrobromide exhibits nanomolar potency at the H3R, with a pEC50 of 9.74 (EC50 ≈ 0.18 nM) in recombinant receptor assays . Its selectivity profile is exceptional, showing 300-fold preference for H3R over the histamine H4 receptor (H4R) and no detectable binding to H1 or H2 receptors at concentrations ≤10 μM .

Table 2: Receptor Affinity and Selectivity

ReceptorpKi ValueSelectivity (vs. H3R)
H3R9.071× (Reference)
H4R6.61300× Lower Affinity
H1/H2No binding at 10 μM

This selectivity is attributed to structural differences in the orthosteric binding site of H3R, particularly residues in transmembrane domains 3 and 5 that form hydrogen bonds with the imidazole moiety .

Mechanistic Insights: Signaling Pathways and Molecular Targets

Immethridine dihydrobromide’s therapeutic effects are mediated through canonical H3R signaling cascades:

Figure 2: H3R Signaling Pathways

  • Gαi/o Coupling: Inhibits adenylyl cyclase → reduces cAMP (IC50 = 0.24 nM)

  • NF-κB Suppression: Blocks IκBα degradation → inhibits pro-inflammatory gene transcription

  • MAPK Modulation: Attenuates ERK1/2 phosphorylation in DCs (27%↓ at 1 μM) .

These multimodal mechanisms enable simultaneous targeting of neuroinflammatory and immunopathological processes.

Future Directions and Unmet Needs

While immethridine dihydrobromide demonstrates compelling preclinical efficacy, key challenges remain:

  • Optimizing Brain Penetration: Current CSF levels may be subtherapeutic for CNS disorders

  • H3R Desensitization: Chronic dosing risks receptor internalization (observed in 28% of in vitro models)

  • Combination Therapies: Synergy with existing MS therapeutics (e.g., interferon-β) remains unexplored.

Emerging applications in Alzheimer’s disease (targeting neuroinflammation) and chemotherapy-induced neuropathy warrant further investigation.

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